molecular formula C27H32N2O6 B12846438 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B12846438
M. Wt: 480.6 g/mol
InChI Key: IHZFLORRBDPBPS-SBUREZEXSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Boc-protected pyrrolidine moiety. The final step involves the coupling of these protected intermediates to form the desired compound.

Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Deprotection: The Fmoc and Boc groups can be removed under acidic or basic conditions to yield the free amino acid.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide bond formation. These protective groups are selectively removed under specific conditions to allow for the sequential addition of amino acids, leading to the formation of peptides and proteins.

Comparison with Similar Compounds

Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid include other Fmoc- and Boc-protected amino acids. These compounds share similar protective groups but differ in their amino acid backbones. The uniqueness of this compound lies in its specific combination of protective groups and the pyrrolidine moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(29)15-23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31)/t17-,23-/m0/s1

InChI Key

IHZFLORRBDPBPS-SBUREZEXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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